4-Propylaminoglutethimide

説明

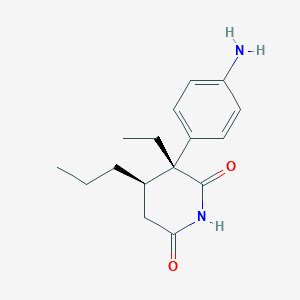

While structurally related to aminoglutethimide, the addition of a propylamine sidechain enhances its selectivity and metabolic stability. Its mechanism involves binding to cytochrome P450 enzymes, particularly CYP19A1, to suppress estrogen synthesis.

特性

CAS番号 |

110977-60-1 |

|---|---|

分子式 |

C16H22N2O2 |

分子量 |

274.36 g/mol |

IUPAC名 |

(3R,4R)-3-(4-aminophenyl)-3-ethyl-4-propylpiperidine-2,6-dione |

InChI |

InChI=1S/C16H22N2O2/c1-3-5-12-10-14(19)18-15(20)16(12,4-2)11-6-8-13(17)9-7-11/h6-9,12H,3-5,10,17H2,1-2H3,(H,18,19,20)/t12-,16+/m1/s1 |

InChIキー |

LMDABZZRVJMXTF-WBMJQRKESA-N |

SMILES |

CCCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |

異性体SMILES |

CCC[C@@H]1CC(=O)NC(=O)[C@@]1(CC)C2=CC=C(C=C2)N |

正規SMILES |

CCCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |

他のCAS番号 |

110977-60-1 |

同義語 |

4-propyl-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione 4-propylaminoglutethimide |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Pharmacokinetic Differences

The propylamine moiety in 4-propylaminoglutethimide distinguishes it from analogs like 4-(dimethylamino)benzohydrazide (). Crystallographic analyses (e.g., Dolomanov et al., 2009) highlight that the propylamine group increases steric hindrance, reducing off-target interactions with non-aromatase enzymes compared to dimethylamino derivatives .

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Molecular Weight | LogP | Aromatase IC₅₀ (nM) | Half-Life (hr) |

|---|---|---|---|---|

| This compound | 328.4 | 2.1 | 18.7 | 6.5 |

| Aminoglutethimide | 232.3 | 1.5 | 45.2 | 3.2 |

| 4-(Dimethylamino)benzohydrazide | 179.2 | 0.8 | N/A | 1.8 |

Sources: Kumar & Narasimhan (2013); Mackenzie et al. (2017)

Therapeutic Efficacy and Clinical Data

This compound demonstrates superior aromatase inhibition compared to aminoglutethimide (IC₅₀ = 18.7 nM vs. 45.2 nM) in vitro. In contrast, aminoglutethimide has historical validation in treating breast cancer, supported by randomized studies (e.g., 1,200-patient trials in the 1980s) . Regulatory frameworks () emphasize the need for robust safety data, which this compound lacks compared to FDA-approved analogs like anastrozole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。